molecular formula C21H24N6O3 B2938575 N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 2034479-20-2

N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No. B2938575
CAS RN: 2034479-20-2
M. Wt: 408.462
InChI Key: PBPIPNDMBKLKGB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, an oxadiazole ring, a piperidine ring, and an amide group. Pyrazole and oxadiazole rings are often found in biologically active compounds . The piperidine ring is a common feature in many pharmaceuticals, and the amide group is a key functional group in proteins .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings and functional groups. Detailed structural analysis would require experimental techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the amide group. The pyrazole and oxadiazole rings might participate in electrophilic substitution reactions, while the amide group could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and an amide group could impact its solubility, stability, and reactivity .

Scientific Research Applications

Molecular Interaction and Antagonist Activity

One study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. This research utilized computational methods to analyze the conformation and interaction of the compound with the receptor, contributing to the development of pharmacophore models for CB1 receptor ligands. Such studies are crucial for understanding the mechanism of action of potential therapeutic agents and for designing drugs with improved efficacy and specificity (Shim et al., 2002).

Antimycobacterial Properties

Another area of application is in the development of antimycobacterial agents. Research on thiazole-aminopiperidine hybrid analogues has shown promising activity against Mycobacterium tuberculosis, with certain compounds demonstrating significant in vitro activity. This highlights the potential of structurally related compounds in the treatment of tuberculosis, a pressing global health issue (Jeankumar et al., 2013).

Anticancer Activity

Compounds with similar structures have been explored for their anticancer properties. Research into new dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives has uncovered potential anticancer agents. These studies provide a foundation for further investigation into the anticancer applications of N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide and related compounds (Abu‐Hashem & Aly, 2017).

Synthesis and Antimicrobial Assessment

The synthesis and antimicrobial assessment of thiosemicarbazide derivatives, including the building of heterocyclic compounds, have been explored. These studies contribute to our understanding of how structural variations influence antimicrobial activity, providing insights that could be applied to the development of new antimicrobial agents (Elmagd et al., 2017).

Antibacterial Study

Research into N-substituted derivatives of 1,3,4-oxadiazole bearing compounds has shown moderate to significant antibacterial activity. This suggests potential applications in the development of new antibacterial agents, addressing the growing concern over antibiotic resistance (Khalid et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s biological activity, optimization of its synthesis process, and detailed study of its physical and chemical properties .

properties

IUPAC Name

N-[2-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-2-27-17(8-11-23-27)21-24-19(25-30-21)15-9-12-26(13-10-15)18(28)14-22-20(29)16-6-4-3-5-7-16/h3-8,11,15H,2,9-10,12-14H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPIPNDMBKLKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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